NS-2028

描述

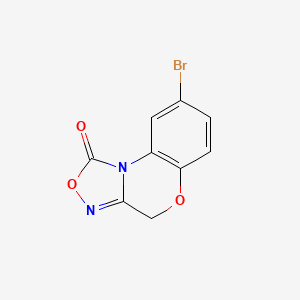

Structure

3D Structure

属性

IUPAC Name |

8-bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-1-2-7-6(3-5)12-8(4-14-7)11-15-9(12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDRLQRJCGJJTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NOC(=O)N2C3=C(O1)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017568 | |

| Record name | 8-bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204326-43-2 | |

| Record name | 8-Bromo-1H,4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204326-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NS-2028 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204326432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-bromo-4h-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NS-2028 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8K3G4867 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of NS-2028

For Researchers, Scientists, and Drug Development Professionals

NS-2028, with the chemical name 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one, is a potent and specific inhibitor of soluble guanylyl cyclase (sGC).[1][2] This enzyme is a critical intracellular receptor for nitric oxide (NO) and carbon monoxide (CO), playing a pivotal role in various physiological processes through the production of cyclic guanosine monophosphate (cGMP).[1][2] this compound's inhibitory action on the NO/cGMP signaling pathway makes it a valuable tool in pharmacological research.

Core Mechanism of Action

This compound exerts its inhibitory effect on sGC in a concentration-dependent and irreversible manner.[2] The proposed mechanism involves the oxidation or alteration of the coordination of the heme-iron cofactor within the sGC enzyme.[2][3] This modification renders the enzyme unresponsive to its activators, primarily nitric oxide.[4] Spectroscopic analysis has shown that the inhibition by this compound is accompanied by a shift in the Soret absorption maximum of the sGC's heme cofactor from 430 nm to 390 nm, indicating a direct interaction with the heme moiety.[1][2]

The inhibition kinetics have been characterized, revealing an initial reversible binding to the enzyme followed by an irreversible inactivation.[2] This dual-step process contributes to its potent and sustained inhibitory effects observed in various experimental models.

Signaling Pathway of this compound

The canonical NO/sGC/cGMP signaling pathway is initiated by the production of NO, which then binds to the heme moiety of sGC, leading to a conformational change and subsequent conversion of GTP to cGMP. This compound directly targets and inhibits sGC, thereby blocking the downstream effects of this pathway.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various experimental conditions. The following tables summarize the key in vitro and cellular potency data.

Table 1: In Vitro Enzyme Inhibition

| Target | Condition | Potency (IC₅₀) | Kinetic Constants | Reference |

| Purified sGC (bovine lung) | Basal Activity | 30 nM | Kᵢ = 8 nM | [2] |

| Purified sGC (bovine lung) | NO-stimulated | 200 nM | k₃ = 0.2 min⁻¹ | [2] |

| sGC (mouse cerebellum) | S-nitroso-glutathione-enhanced | 17 nM | - | [1][2] |

Table 2: Cellular and Tissue-Based Activity

| System | Stimulus | Effect | Potency | Reference |

| Mouse Cerebellum Slices | NMDA | Inhibition of sGC activation | IC₅₀ = 20 nM | [1][2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | SIN-1 | Inhibition of cGMP formation | IC₅₀ = 30 nM | [1][2] |

| Porcine Coronary Arteries (endothelium-intact) | - | Increase in contractile tone | EC₅₀ = 170 nM | [1][2] |

| Porcine Coronary Arteries | Nitroglycerin | Rightward shift of relaxation curve | EC₅₀ = 15 µM | [1][2] |

Selectivity Profile

This compound demonstrates a high degree of selectivity for soluble guanylyl cyclase. In phenylephrine-preconstricted, endothelium-denuded rabbit aorta, this compound (at 1 µM) did not affect the relaxant responses to atrial natriuretic factor, an activator of particulate guanylyl cyclase, or forskolin, an activator of adenylyl cyclase.[2] Furthermore, it did not impact the vasorelaxation induced by the KATP channel opener cromakalim.[1][2] In guinea-pig trachea, while inhibiting nitroglycerin-induced relaxation, it did not affect relaxations to terbutaline, theophylline, or vasoactive intestinal polypeptide (VIP).[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below, based on published literature.

Soluble Guanylyl Cyclase Activity Assay (In Vitro)

This assay quantifies the enzymatic activity of sGC by measuring the conversion of GTP to cGMP.

-

Enzyme Source : Soluble guanylyl cyclase is purified to homogeneity, typically from bovine lung.[2]

-

Reaction Mixture : The purified enzyme is incubated in a reaction buffer containing GTP, a phosphodiesterase inhibitor (to prevent cGMP degradation), and the test compound (this compound at various concentrations).

-

Stimulation : For stimulated activity, an NO donor such as S-nitroso-glutathione is included in the reaction mixture.[1][2]

-

Incubation : The reaction is carried out at 37°C for a defined period.

-

Termination : The reaction is stopped, often by heat inactivation or the addition of a chelating agent.

-

Quantification : The amount of cGMP produced is quantified using a sensitive method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis : IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular cGMP Formation Assay

This assay measures the ability of this compound to inhibit sGC activity within intact cells.

-

Cell Culture : A suitable cell line, such as human umbilical vein endothelial cells (HUVECs), is cultured to confluence.[1][2]

-

Pre-incubation : Cells are pre-incubated with various concentrations of this compound for a specified duration.

-

Stimulation : The cells are then stimulated with an sGC activator, such as the NO donor 3-morpholino-sydnonimine (SIN-1).[1][2]

-

Lysis : After stimulation, the cells are lysed to release intracellular cGMP.

-

Quantification : The cGMP concentration in the cell lysates is determined using an appropriate immunoassay.

-

Data Analysis : IC₅₀ values are determined by analyzing the concentration-response curve for the inhibition of cGMP formation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a potential sGC inhibitor like this compound.

Conclusion

This compound is a well-characterized, potent, selective, and irreversible inhibitor of soluble guanylyl cyclase. Its mechanism of action, centered on the inactivation of the sGC enzyme via interaction with its heme cofactor, is supported by robust in vitro, cellular, and in vivo data. This compound serves as an indispensable tool for investigating the physiological and pathophysiological roles of the NO/cGMP signaling cascade.

References

- 1. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

NS-2028: A Potent and Selective Inhibitor of Soluble Guanylyl Cyclase

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of NS-2028, a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It is designed for researchers, scientists, and drug development professionals investigating the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway and its therapeutic potential. This document covers the mechanism of action, quantitative inhibitory data, and detailed experimental protocols for studying this compound and its effects.

Introduction to Soluble Guanylyl Cyclase and the NO/cGMP Pathway

Soluble guanylyl cyclase is a key enzyme in the nitric oxide signaling pathway. As a heterodimeric heme-containing protein, it acts as the primary intracellular receptor for NO.[1] The binding of NO to the heme moiety of sGC activates the enzyme, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] This second messenger, cGMP, in turn activates downstream effectors such as protein kinase G (PKG), cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs), resulting in a wide range of physiological responses including vasodilation, neurotransmission, and inhibition of platelet aggregation.[2][3][4] Dysregulation of the NO-sGC-cGMP pathway is implicated in various cardiovascular and pulmonary diseases.[4][5]

This compound: Mechanism of Action

This compound, chemically known as 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one, is a potent and specific inhibitor of sGC.[6][7] Its mechanism of action is believed to involve the oxidation of the ferrous iron (Fe2+) in the heme prosthetic group of sGC to the ferric state (Fe3+).[6][8] This oxidation renders the enzyme insensitive to activation by NO.[8] The inhibition by this compound is concentration-dependent and has been described as irreversible.[6][7][9] This inhibitory action is accompanied by a characteristic shift in the Soret absorption maximum of the enzyme's heme cofactor from 430 nm to 390 nm.[6][7]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been characterized in various in vitro and cellular systems. The following tables summarize the key quantitative data.

| Parameter | Value | Enzyme/System | Conditions | Reference |

| IC50 | 30 nM | Purified bovine lung sGC | Basal activity | [6][7][10][11] |

| IC50 | 200 nM | Purified bovine lung sGC | NO-stimulated activity | [6][7][10][11] |

| Ki | 8 nM | Purified bovine lung sGC | Reversible binding component | [6][7] |

| k3 | 0.2 min⁻¹ | Purified bovine lung sGC | Irreversible inhibition rate | [6][7] |

Table 1: In vitro inhibition of purified soluble guanylyl cyclase by this compound.

| Parameter | Value | Cell/Tissue Type | Stimulus | Reference |

| IC50 | 17 nM | Mouse cerebellum homogenates | S-nitroso-glutathione | [6][7][10][11] |

| IC50 | 20 nM | Mouse cerebellum tissue slices | N-methyl-D-aspartate (NMDA) | [6][7][10][11] |

| IC50 | 30 nM | Human umbilical vein endothelial cells (HUVECs) | 3-morpholino-sydnonimine (SIN-1) | [6][7][10][11] |

| EC50 | 170 nM | Porcine coronary arteries | Prostaglandin F2α-induced contraction | [6][7] |

Table 2: Cellular and tissue-based inhibitory activity of this compound.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches for studying this compound, the following diagrams have been generated using the DOT language.

Caption: The NO-sGC-cGMP signaling pathway and the inhibitory action of this compound.

Caption: Proposed mechanism of sGC inhibition by this compound through heme oxidation.

Caption: A typical experimental workflow for evaluating the effects of this compound.

Selectivity of this compound

This compound demonstrates a high degree of selectivity for sGC. Studies have shown that it does not significantly affect the activity of other related enzymes. For instance, in phenylephrine-preconstricted, endothelium-denuded rabbit aorta, this compound (at 1 μM) did not alter the relaxant responses to atrial natriuretic factor, an activator of particulate guanylyl cyclase, or forskolin, an activator of adenylyl cyclase.[6][7] Furthermore, this compound did not affect the vasorelaxation induced by the KATP channel opener cromakalim.[6][7] This selectivity makes this compound a valuable tool for specifically probing the physiological and pathophysiological roles of the sGC pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide generalized protocols for key experiments used to characterize this compound.

Soluble Guanylyl Cyclase Activity Assay

This assay measures the production of cGMP by sGC in the presence and absence of this compound.

-

Enzyme Preparation: Purified sGC from a source such as bovine lung is used.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, GTP, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

-

Incubation: Aliquots of the purified sGC are pre-incubated with varying concentrations of this compound or vehicle control for a specified time at 37°C.

-

Reaction Initiation: The reaction is initiated by the addition of a NO donor (e.g., S-nitroso-glutathione) for stimulated activity or buffer for basal activity.

-

Termination: The reaction is stopped after a defined period by the addition of a solution such as ice-cold ethanol or a buffer containing EDTA.

-

Quantification: The amount of cGMP produced is quantified using a cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Data Analysis: IC50 values are calculated by plotting the percentage of sGC inhibition against the logarithm of the this compound concentration.

cGMP Immunoassay

This is a competitive immunoassay for the quantitative determination of cGMP in cell lysates or tissue homogenates.

-

Sample Preparation: Cells or tissues are treated with this compound and/or an sGC stimulator. The reaction is stopped, and the cells/tissues are lysed, often with an acidic solution (e.g., 0.1 M HCl) to inactivate phosphodiesterases.

-

Standard Curve: A standard curve is prepared using known concentrations of cGMP.

-

Assay Procedure: Samples and standards are added to a microplate pre-coated with an anti-cGMP antibody. A fixed amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) is then added.

-

Competition: During incubation, the cGMP in the sample competes with the enzyme-conjugated cGMP for binding to the antibody.

-

Washing: The plate is washed to remove unbound reagents.

-

Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

-

Measurement: The absorbance is read using a microplate reader. The concentration of cGMP in the samples is determined by interpolating from the standard curve. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

Cell Migration (Scratch Wound) Assay

This assay assesses the effect of this compound on cell migration, which can be influenced by the sGC pathway.

-

Cell Seeding: Plate cells (e.g., endothelial cells) in a multi-well plate and grow them to form a confluent monolayer.

-

Wound Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

-

Treatment: The cells are washed to remove debris, and fresh medium containing this compound or vehicle control is added.

-

Imaging: The plate is placed in a live-cell imaging system or a standard incubator. Images of the scratch are captured at time zero and at regular intervals thereafter.

-

Data Analysis: The area of the cell-free gap is measured over time using image analysis software. The rate of wound closure is calculated and compared between treated and control groups.

Western Blot for p38 MAPK Phosphorylation

This technique is used to determine if this compound affects downstream signaling events, such as the phosphorylation of p38 MAPK, which has been linked to VEGF-stimulated cell migration.[8][12]

-

Cell Lysis: Cells are treated as required (e.g., with VEGF and/or this compound), then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK. A separate blot is often run with an antibody for total p38 MAPK as a loading control.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The band intensities are quantified to determine the relative levels of phosphorylated p38 MAPK.

In Vivo Rabbit Cornea Angiogenesis Assay

This in vivo assay evaluates the effect of this compound on angiogenesis (new blood vessel formation).[8][12]

-

Pellet Implantation: A small pellet containing an angiogenic stimulus (e.g., VEGF) is surgically implanted into a micropocket created in the avascular cornea of an anesthetized rabbit.

-

Treatment: The animals receive this compound or a vehicle control, often administered systemically (e.g., in drinking water).[8]

-

Observation: The corneas are observed daily or at set intervals using a slit-lamp biomicroscope.

-

Quantification: The angiogenic response is quantified by measuring the length and density of the newly formed blood vessels growing towards the implanted pellet.

In Vivo Modified Miles Assay for Vascular Permeability

This assay assesses the effect of this compound on vascular leakage.[12]

-

Dye Injection: A dye, such as Evans blue, which binds to serum albumin, is injected intravenously into the animal (e.g., a mouse or rabbit).

-

Inducer Injection: A permeability-inducing agent (e.g., VEGF) is injected intradermally at specific sites on the animal's skin. A vehicle control is injected at other sites.

-

Treatment: The animals are pre-treated with this compound or a vehicle control.

-

Dye Extravasation: The permeability-inducing agent causes localized leakage of the albumin-bound dye from the blood vessels into the surrounding tissue, resulting in a blue spot.

-

Quantification: After a set period, the animal is euthanized, and the skin at the injection sites is excised. The extravasated dye is extracted from the tissue using a solvent (e.g., formamide) and quantified by measuring its absorbance with a spectrophotometer. The amount of dye leakage is compared between the treated and control groups.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the NO-sGC-cGMP signaling pathway. Its potency and selectivity allow for the specific inhibition of sGC, enabling researchers to elucidate the role of this enzyme in a multitude of physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for scientists and drug development professionals working in this field. Careful consideration of the experimental methodologies is essential for obtaining robust and reproducible results in the study of sGC inhibition.

References

- 1. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 2. sartorius.com [sartorius.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Scratch Wound Healing Assay [bio-protocol.org]

- 5. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clyte.tech [clyte.tech]

- 7. Rabbit cornea assay of angiogenesis: methodology and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Miles assay for vascular permeability [bio-protocol.org]

- 9. Wound healing migration assay (Scratch assay) [protocols.io]

- 10. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. The Rabbit Corneal Pocket Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NS-2028 in Nitric Oxide Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-2028, identified as 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one, is a potent and highly selective inhibitor of soluble guanylate cyclase (sGC).[1][2][3][4][5] This enzyme is a critical component of the nitric oxide (NO) signaling pathway, a ubiquitous system involved in a myriad of physiological processes including vasodilation, neurotransmission, and immune response. By inhibiting sGC, this compound serves as an invaluable tool for elucidating the downstream effects of NO-mediated signaling and holds potential as a therapeutic agent in conditions where this pathway is dysregulated. This technical guide provides an in-depth overview of the core functions of this compound, including its mechanism of action, quantitative efficacy, and its application in experimental models. Detailed methodologies for key experiments are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to the Nitric oxide/sGC/cGMP Signaling Pathway

The nitric oxide (NO) signaling cascade is initiated by the production of NO by nitric oxide synthases (NOS). NO, a gaseous signaling molecule, diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC).[3][6] This binding event triggers a conformational change in sGC, leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][7] cGMP, a second messenger, then activates downstream effectors, primarily cGMP-dependent protein kinases (PKGs), which in turn phosphorylate various target proteins to elicit a physiological response.

This compound: A Selective Inhibitor of Soluble Guanylate Cyclase

This compound is a member of the oxadiazolo-benz-oxazinone chemical class and is structurally related to another well-known sGC inhibitor, ODQ (1H-[1][6][8]oxadiazolo[4,3-a]quinoxalin-1-one).[2][3] Its primary mechanism of action involves the oxidation of the ferrous iron (Fe2+) within the heme prosthetic group of sGC to the ferric state (Fe3+).[6][9] This oxidation renders the enzyme insensitive to activation by NO, thereby blocking the downstream production of cGMP.[6][9]

Quantitative Efficacy of this compound

The inhibitory potency of this compound has been quantified in various experimental systems. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Experimental System | Condition | Reference(s) |

| IC50 | 30 nM | Purified bovine lung sGC | Basal activity | [1][2][3][4][5] |

| IC50 | 200 nM | Purified bovine lung sGC | NO-stimulated activity | [1][2][3][4][5] |

| IC50 | 17 nM | Mouse cerebellum homogenates | S-nitroso-glutathione-stimulated sGC activity | [1][2][3] |

| IC50 | 20 nM | Mouse cerebellum tissue slices | NMDA-stimulated sGC activity | [1][2][3] |

| IC50 | 30 nM | Human cultured umbilical vein endothelial cells (HUVECs) | SIN-1-elicited cGMP formation | [1][2][3][4][5] |

| Ki | 8 nM | Purified bovine lung sGC | - | [2][3] |

Signaling Pathways Modulated by this compound

This compound's inhibition of sGC provides a powerful means to investigate the roles of the NO/sGC/cGMP pathway in various cellular processes. One well-characterized pathway involves vascular endothelial growth factor (VEGF) signaling in endothelial cells.

VEGF Signaling Pathway in Endothelial Cells

VEGF is a potent angiogenic factor that stimulates endothelial cell proliferation, migration, and permeability. The NO/sGC/cGMP pathway is a key downstream effector of VEGF signaling.[5][6]

As depicted, VEGF binding to its receptor (VEGFR2) leads to the activation of endothelial nitric oxide synthase (eNOS), which produces NO.[6] NO then activates sGC, leading to cGMP production and subsequent activation of downstream pathways, including the p38 MAPK pathway, ultimately promoting angiogenesis.[6] this compound effectively blocks this cascade by inhibiting sGC.

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of this compound and the NO/sGC/cGMP pathway.

Soluble Guanylate Cyclase (sGC) Activity Assay

This assay measures the enzymatic activity of sGC by quantifying the conversion of [α-³²P]GTP to [³²P]cGMP.

Materials:

-

Purified sGC or tissue/cell homogenate

-

This compound

-

[α-³²P]GTP

-

GTP

-

NO donor (e.g., S-nitroso-glutathione, sodium nitroprusside)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 4 mM MgCl₂, 0.5 mM IBMX, 1 mM DTT)

-

Dowex and Alumina columns for separation of [³²P]cGMP

Procedure:

-

Prepare reaction mixtures containing assay buffer, GTP, and [α-³²P]GTP.

-

Add the sGC preparation (purified enzyme or homogenate) to the reaction mixtures.

-

For inhibitor studies, pre-incubate the enzyme with various concentrations of this compound for a specified time (e.g., 10-15 minutes) at 37°C.

-

To measure stimulated activity, add an NO donor to the reaction mixture.

-

Initiate the reaction by adding the substrate mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).

-

Separate [³²P]cGMP from unreacted [α-³²P]GTP using sequential Dowex and Alumina column chromatography.

-

Quantify the amount of [³²P]cGMP using liquid scintillation counting.

Measurement of cGMP Accumulation in Cultured Cells

This protocol describes the quantification of intracellular cGMP levels in response to stimuli and inhibitors using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

Materials:

-

Cultured cells (e.g., HUVECs)

-

This compound

-

Stimulating agent (e.g., VEGF, SIN-1)

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cGMP EIA or RIA kit

Procedure:

-

Seed cells in multi-well plates and grow to desired confluency.

-

Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 30 minutes).

-

Stimulate the cells with the desired agonist (e.g., VEGF) for a defined period (e.g., 15 minutes).

-

Aspirate the medium and lyse the cells with lysis buffer.

-

Collect the cell lysates and centrifuge to remove cellular debris.

-

Measure the cGMP concentration in the supernatants using a commercially available cGMP EIA or RIA kit, following the manufacturer's instructions.

-

Normalize the cGMP concentration to the total protein content of each sample.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on the migratory capacity of endothelial cells towards a chemoattractant.

Materials:

-

Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)

-

Endothelial cells (e.g., HUVECs)

-

This compound

-

Chemoattractant (e.g., VEGF)

-

Serum-free medium

-

Cell staining solution (e.g., Diff-Quik)

Procedure:

-

Coat the underside of the porous membrane with an extracellular matrix protein (e.g., gelatin) to promote cell adhesion.

-

Place serum-free medium containing the chemoattractant in the lower chamber of the Boyden apparatus.

-

Resuspend endothelial cells in serum-free medium, with or without this compound, and place them in the upper chamber (the insert).

-

Incubate the chamber at 37°C in a CO₂ incubator for a period that allows for cell migration (e.g., 4-6 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

Conclusion

This compound is a powerful pharmacological tool for the investigation of the nitric oxide signaling pathway. Its high selectivity and potency in inhibiting soluble guanylate cyclase allow for the precise dissection of cGMP-mediated cellular events. The experimental protocols and signaling pathway diagrams provided in this technical guide offer a comprehensive resource for researchers and drug development professionals aiming to utilize this compound in their studies. A thorough understanding of the methodologies and the underlying biological pathways is crucial for the accurate interpretation of experimental results and for advancing our knowledge of the multifaceted roles of nitric oxide in health and disease.

References

- 1. High yield purification of soluble guanylate cyclase from bovine lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay | Semantic Scholar [semanticscholar.org]

- 3. The Rabbit Corneal Pocket Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Purification of soluble guanylyl cyclase from bovine lung by a new immunoaffinity chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studying Angiogenesis in the Rabbit Corneal Pocket Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

NS-2028: A Technical Guide to its Inhibition of cGMP Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NS-2028, a potent and specific inhibitor of soluble guanylyl cyclase (sGC). It details the compound's effect on cyclic guanosine monophosphate (cGMP) production, its mechanism of action, and the experimental protocols used for its characterization.

Introduction to Soluble Guanylyl Cyclase and this compound

Soluble guanylyl cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway.[1] As a heterodimer containing a heme prosthetic group, sGC functions as the primary intracellular receptor for NO.[1] Upon NO binding to this heme moiety, the enzyme's catalytic activity increases several hundred-fold, leading to the conversion of guanosine triphosphate (GTP) to the second messenger, cGMP.[2][3][4] This cGMP, in turn, modulates various downstream effectors, including protein kinases, ion channels, and phosphodiesterases, to regulate a wide array of physiological processes such as vasodilation, neurotransmission, and platelet aggregation.[3]

This compound, chemically known as 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one, is a potent, specific, and irreversible inhibitor of sGC.[1][5] It belongs to a class of oxadiazolo-benz-oxazin derivatives and is structurally related to another widely used sGC inhibitor, ODQ (1H-[1][5]oxadiazolo[4,3,-a]quinoxalin-1-one).[1] this compound serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the NO/cGMP signaling pathway.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various experimental systems. The data below is summarized for clear comparison.

| Parameter | Value | Experimental System | Condition | Reference |

| IC₅₀ | 30 nM | Purified sGC from bovine lung | Basal activity | [1][5][6][7] |

| IC₅₀ | 200 nM | Purified sGC from bovine lung | NO-stimulated activity | [1][5][6][7] |

| IC₅₀ | 17 nM | sGC in homogenates of mouse cerebellum | S-nitroso-glutathione-stimulated | [1][5][7] |

| IC₅₀ | 20 nM | sGC in tissue slices from mouse cerebellum | NMDA-stimulated (via neuronal NO synthase) | [1][5][7] |

| IC₅₀ | 30 nM | cGMP formation in cultured HUVECs | SIN-1-stimulated | [1][5][6][7] |

| EC₅₀ | 170 nM | Contractile tone increase in porcine coronary arteries | PGF₂α-constricted, endothelium-intact | [1][5] |

| EC₅₀ | 15 µM | Rightward shift of nitroglycerin concentration-relaxation curve | Porcine coronary arteries | [1][5] |

| Kᵢ | 8 nM | Purified sGC from bovine lung | Initial reversible binding | [1][5] |

| k₃ | 0.2 min⁻¹ | Purified sGC from bovine lung | Rate of subsequent irreversible inhibition | [1][5] |

Mechanism of Action

This compound exerts its inhibitory effect directly on the sGC enzyme. The proposed mechanism involves the oxidation and/or a change in the coordination of the heme-iron within the sGC β1 subunit.[1][5][8] This is supported by spectroscopic data showing that the inhibition by this compound is accompanied by a shift in the Soret absorption maximum of the enzyme's heme cofactor from 430 nm to 390 nm.[1][5] By modifying the heme group, this compound renders the enzyme unresponsive to activation by NO, thereby blocking the production of cGMP.[9] This action is highly specific, as this compound does not affect the activity of particulate guanylyl cyclase (activated by atrial natriuretic factor) or adenylyl cyclase (activated by forskolin).[1]

Figure 1: Signaling pathway showing this compound inhibition of sGC.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cGMP production.

In Vitro sGC Activity Assay with Purified Enzyme

This assay directly measures the enzymatic activity of purified sGC and its inhibition by this compound.

Objective: To determine the IC₅₀ of this compound on basal and NO-stimulated sGC activity.

Materials:

-

Purified sGC (e.g., from bovine lung)

-

Assay Buffer (50 mM TEA/HCl, pH 7.4)

-

GTP (substrate)

-

MgCl₂ or MnCl₂ (cofactor)

-

Dithiothreitol (DTT)

-

3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

-

Creatine phosphate and creatine phosphokinase (GTP regenerating system)

-

NO donor (e.g., S-nitroso-glutathione, DEA/NO)

-

This compound stock solution (in DMSO)

-

Stop Solution (e.g., trichloroacetic acid or EDTA)

-

cGMP standard

-

cGMP detection kit (e.g., ELISA or radioimmunoassay)

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture in the assay buffer containing MgCl₂, GTP, DTT, IBMX, and the GTP regenerating system.

-

Incubation: In a microtiter plate or microcentrifuge tubes, add the purified sGC enzyme to the reaction mixture.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control, DMSO) to the wells. Pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stimulation (for NO-stimulated activity): Add a fixed concentration of an NO donor to the relevant wells to stimulate the enzyme. For basal activity, add vehicle.

-

Enzymatic Reaction: Incubate the mixture for a specific time (e.g., 10-15 minutes) at 37°C to allow for cGMP production.

-

Reaction Termination: Stop the reaction by adding the Stop Solution.

-

cGMP Quantification: Measure the amount of cGMP produced in each sample using a competitive ELISA or radioimmunoassay, following the manufacturer's protocol.

-

Data Analysis: Plot the percentage of sGC activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Figure 2: Experimental workflow for the in vitro sGC activity assay.

cGMP Measurement in Cultured Cells

This assay measures the effect of this compound on cGMP production within intact cells.

Objective: To determine the IC₅₀ of this compound on agonist-stimulated cGMP production in a cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

Materials:

-

Cultured cells (e.g., HUVECs) in multi-well plates

-

Cell culture medium

-

Physiological salt solution or serum-free medium

-

sGC agonist (e.g., SIN-1, an NO donor)

-

This compound stock solution (in DMSO)

-

IBMX (to prevent cGMP degradation)

-

Cell Lysis Buffer

-

cGMP ELISA Kit

Protocol:

-

Cell Culture: Plate cells in multi-well plates and grow to near confluency.

-

Pre-treatment: Wash the cells with a physiological salt solution and pre-incubate them with IBMX (e.g., 1 mM) for 20-30 minutes at 37°C to inhibit phosphodiesterase activity.

-

Inhibitor Incubation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30 minutes).

-

Stimulation: Add a fixed concentration of the sGC agonist (e.g., SIN-1) to stimulate cGMP production and incubate for a short period (e.g., 2-5 minutes).

-

Cell Lysis: Aspirate the medium and immediately add ice-cold Cell Lysis Buffer to each well to terminate the reaction and lyse the cells.

-

Sample Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge to pellet cellular debris.

-

cGMP Quantification: Use the supernatant for cGMP measurement using a competitive cGMP ELISA kit, following the manufacturer's instructions.[10][11][12][13][14]

-

Data Analysis: Normalize cGMP concentrations to protein content in each sample. Calculate the IC₅₀ value as described for the in vitro assay.

Isolated Tissue Organ Bath Assay

This functional assay assesses the effect of this compound on NO-mediated smooth muscle relaxation.

Objective: To evaluate the effect of this compound on the vasorelaxant response to NO donors like nitroglycerin.

Materials:

-

Isolated tissue (e.g., porcine coronary artery rings, rabbit aortic rings)[2][15]

-

Organ bath system with force-displacement transducers[16][17][18]

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1), gassed with 95% O₂/5% CO₂ and maintained at 37°C.[15]

-

Vasoconstrictor agent (e.g., Prostaglandin F₂α, Phenylephrine)

-

Vasodilator agent (e.g., Nitroglycerin, Sodium Nitroprusside)

-

This compound stock solution

Protocol:

-

Tissue Preparation: Dissect the desired blood vessel and cut it into rings (2-4 mm). Mount the rings in the organ baths filled with Krebs-Henseleit solution.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension, with solution changes every 15-20 minutes.

-

Pre-constriction: Induce a stable submaximal contraction in the tissue rings using a vasoconstrictor agent.

-

Inhibitor Treatment: Once a stable plateau of contraction is reached, add this compound (e.g., 1 µM) or vehicle to the baths and incubate for 20-30 minutes.[1]

-

Concentration-Response Curve: Cumulatively add increasing concentrations of a vasodilator (e.g., nitroglycerin) to generate a concentration-relaxation response curve.

-

Data Recording: Record the changes in isometric tension throughout the experiment.

-

Data Analysis: Express the relaxation at each vasodilator concentration as a percentage of the pre-constriction tone. Compare the concentration-response curves in the presence and absence of this compound to determine if there is a rightward shift and a reduction in the maximal relaxation.

Specificity of this compound

A key attribute of a pharmacological inhibitor is its specificity. This compound has been shown to be highly selective for soluble guanylyl cyclase. In experiments using rabbit aorta, this compound (1 µM) did not affect the relaxant responses to atrial natriuretic factor, an activator of particulate guanylyl cyclase, or to forskolin, an activator of adenylyl cyclase.[1] This demonstrates its specific action on the sGC pathway.

Figure 3: Logical diagram illustrating the specificity of this compound.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of soluble guanylyl cyclase. Through the oxidation of the enzyme's heme cofactor, it irreversibly blocks the synthesis of cGMP in response to nitric oxide. The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for its use as a pharmacological tool. For researchers in physiology, pharmacology, and drug development, this compound remains an invaluable compound for dissecting the complex roles of the NO/sGC/cGMP signaling pathway in health and disease.

References

- 1. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NO- and haem-independent activation of soluble guanylyl cyclase: molecular basis and cardiovascular implications of a new pharmacological principle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ebiohippo.com [ebiohippo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Deciphering the Mechanism and Impact of NS 2028 on Soluble Guanylyl Cyclase Inhibition [synapse.patsnap.com]

- 9. ovid.com [ovid.com]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. cloud-clone.com [cloud-clone.com]

- 12. arborassays.com [arborassays.com]

- 13. bioscience.co.uk [bioscience.co.uk]

- 14. cGMP(Cyclic GMP) ELISA Kit - Elabscience® [elabscience.com]

- 15. Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dmt.dk [dmt.dk]

- 17. Tissue Organ Bath - DMT [dmt.dk]

- 18. reprocell.com [reprocell.com]

The Core Function of NS-2028 in Cellular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-2028 is a potent and specific small molecule inhibitor of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. By blocking the synthesis of cyclic guanosine monophosphate (cGMP), this compound serves as an invaluable tool for elucidating the physiological and pathological roles of the NO/cGMP cascade. This technical guide provides a comprehensive overview of the function of this compound in cells, its mechanism of action, and its effects on key cellular processes, with a particular focus on angiogenesis and its potential implications in cancer biology. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction to this compound and Soluble Guanylate Cyclase

Soluble guanylate cyclase (sGC) is a heterodimeric heme-containing enzyme that acts as the primary intracellular receptor for nitric oxide (NO).[1][2][3] Upon NO binding to its heme moiety, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2][3] The subsequent activation of cGMP-dependent protein kinases, phosphodiesterases, and ion channels mediates a wide array of physiological responses, including smooth muscle relaxation, neurotransmission, and platelet aggregation.[1][2]

This compound, with the chemical name 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one, is a highly selective and potent inhibitor of sGC.[2][3] Its mechanism of action is believed to involve the oxidation of the ferrous iron (Fe2+) of the sGC heme group to the ferric state (Fe3+), rendering the enzyme insensitive to activation by NO.[3][4] This inhibitory action is irreversible and occurs in a concentration-dependent manner.[2][3]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory efficacy of this compound has been quantified across various experimental systems. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Parameter | Value | Cell/Tissue Type | Condition | Reference(s) |

| IC50 | 30 nM | Purified bovine lung sGC | Basal activity | [2][3] |

| IC50 | 200 nM | Purified bovine lung sGC | NO-stimulated activity | [2][3] |

| IC50 | 17 nM | Mouse cerebellum homogenate | S-nitroso-glutathione-stimulated sGC activity | [2][3] |

| IC50 | 20 nM | Mouse cerebellum tissue slices | NMDA-stimulated cGMP formation | [2][3] |

| IC50 | 30 nM | Human umbilical vein endothelial cells (HUVECs) | SIN-1-elicited cGMP formation | [2][3] |

| Ki | 8 nM | Purified bovine lung sGC | Equilibrium constant for initial reversible binding | [2][3] |

| k3 | 0.2 min-1 | Purified bovine lung sGC | Rate constant for subsequent irreversible inhibition | [2][3] |

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the NO/sGC/cGMP pathway. By inhibiting sGC, this compound effectively uncouples NO signaling from its downstream effectors.

The NO/sGC/cGMP Signaling Pathway and its Inhibition by this compound

Caption: Inhibition of the NO/sGC/cGMP signaling pathway by this compound.

Downstream Effects on VEGF Signaling and Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor. The signaling cascade initiated by VEGF involves the activation of endothelial Nitric Oxide Synthase (eNOS), leading to NO production and subsequent sGC activation. This compound has been shown to attenuate VEGF-induced angiogenesis by blocking this downstream cGMP signaling.[4][5] This inhibition has been linked to the suppression of p38 Mitogen-Activated Protein Kinase (MAPK) activation.[5]

Caption: this compound inhibits VEGF-induced angiogenesis by blocking the sGC/cGMP/p38 MAPK pathway.

Potential Implications in Cancer Biology

The role of the NO/sGC/cGMP pathway in cancer is complex and context-dependent.[6] However, the anti-angiogenic properties of this compound suggest its potential as a tool to study and potentially inhibit tumor growth, which is highly dependent on the formation of new blood vessels.[4] Furthermore, studies with other sGC inhibitors, such as ODQ, have shown that inhibition of sGC can enhance the pro-apoptotic effects of chemotherapeutic agents like cisplatin in cancer cells.[1] This suggests that this compound could have direct effects on cancer cell viability and apoptosis, a promising area for further investigation.

Detailed Experimental Protocols

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol is adapted from the methodologies described in the characterization of this compound.[2][3]

Objective: To measure the inhibitory effect of this compound on sGC activity in purified enzyme preparations or cell/tissue homogenates.

Materials:

-

Purified sGC or cell/tissue homogenate

-

Assay Buffer: 50 mM triethanolamine-HCl (pH 7.4), 1 mM EGTA, 5 mM MgCl2, 1 mM GTP, 1 mM isobutylmethylxanthine (IBMX) to inhibit phosphodiesterases.

-

[α-32P]GTP

-

NO donor (e.g., S-nitroso-glutathione, SNP) or vehicle control

-

This compound stock solution (in DMSO)

-

Dowex 50WX-8 resin

-

Alumina columns

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing assay buffer, purified sGC or homogenate, and the desired concentration of this compound or vehicle (DMSO). Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding [α-32P]GTP and the NO donor (or vehicle).

-

Incubate for 10 minutes at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).

-

Separate [α-32P]cGMP from unreacted [α-32P]GTP by sequential chromatography over Dowex and alumina columns.

-

Quantify the amount of [α-32P]cGMP produced using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control.

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well plates

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with this compound (and a vehicle control) for a specified time.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for Cleaved Caspase-3

Objective: To detect the activation of caspase-3, a key executioner caspase in apoptosis, following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved caspase-3

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Conclusion

This compound is a powerful pharmacological tool for the investigation of the NO/sGC/cGMP signaling pathway. Its high potency and specificity make it indispensable for studies aimed at understanding the diverse cellular functions regulated by cGMP. The well-documented anti-angiogenic effects of this compound, coupled with the emerging evidence of the pro-apoptotic potential of sGC inhibition, highlight its relevance for cancer research and the development of novel therapeutic strategies. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in dissecting these complex cellular processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The soluble guanylyl cyclase inhibitor this compound reduces vascular endothelial growth factor-induced angiogenesis and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to NS-2028 and Its Impact on Downstream Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-2028 is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. By irreversibly inhibiting sGC, this compound effectively blocks the production of cyclic guanosine monophosphate (cGMP), a key second messenger involved in a myriad of physiological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and an in-depth analysis of its impact on downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the NO/sGC/cGMP axis.

Introduction

The nitric oxide (NO) signaling pathway plays a pivotal role in regulating a diverse range of physiological functions, including vasodilation, neurotransmission, and immune responses. A key mediator of NO signaling is soluble guanylyl cyclase (sGC), a heterodimeric enzyme that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP, in turn, acts as a second messenger, modulating the activity of downstream effectors such as protein kinases, ion channels, and phosphodiesterases.[2][3]

Dysregulation of the NO/sGC/cGMP pathway is implicated in the pathophysiology of numerous diseases, making it an attractive target for therapeutic intervention. This compound has emerged as a valuable pharmacological tool for investigating the roles of sGC and for exploring the potential of sGC inhibition as a therapeutic strategy.

Mechanism of Action of this compound

This compound is a potent, irreversible inhibitor of sGC.[4][5] Its inhibitory action is believed to involve the oxidation of the ferrous (Fe2+) iron of the heme prosthetic group of sGC to the ferric (Fe3+) state.[6] This oxidation renders the enzyme insensitive to activation by NO, thereby blocking the synthesis of cGMP. The inhibition by this compound is concentration-dependent and has been demonstrated to be irreversible in various experimental settings.[4][5]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in several studies. The following tables summarize the key quantitative data for easy comparison.

| Parameter | Value | Condition | Source |

| IC₅₀ | 30 nM | Basal sGC activity (purified from bovine lung) | [4] |

| IC₅₀ | 200 nM | NO-stimulated sGC activity (purified from bovine lung) | [4] |

| IC₅₀ | 17 nM | S-nitroso-glutathione-enhanced sGC activity (mouse cerebellum homogenates) | [6] |

| IC₅₀ | 20 nM | NMDA-induced sGC activation (mouse cerebellum tissue slices) | [6] |

| IC₅₀ | 30 nM | SIN-1-elicited cGMP formation (human umbilical vein endothelial cells) | [7] |

| Kᵢ | 8 nM | Equilibrium constant for the initial reversible reaction | [4] |

| k₃ | 0.2 min⁻¹ | Rate constant for the subsequent irreversible inhibition | [4] |

Impact on Downstream Pathways

The primary consequence of sGC inhibition by this compound is the suppression of cGMP production. This leads to the modulation of various downstream signaling pathways and cellular processes.

The NO/sGC/cGMP/p38 MAPK Signaling Pathway

A significant downstream effector of sGC-mediated cGMP signaling is the p38 mitogen-activated protein kinase (MAPK) pathway.[8] Inhibition of sGC by this compound has been shown to attenuate the activation of p38 MAPK in response to vascular endothelial growth factor (VEGF).[9] This interruption of the sGC/cGMP/p38 MAPK axis has profound effects on endothelial cell function.

Caption: The NO/sGC/cGMP/p38 MAPK signaling pathway and its inhibition by this compound.

Angiogenesis and Endothelial Cell Migration

This compound has been demonstrated to be a potent inhibitor of angiogenesis, the formation of new blood vessels.[8] This anti-angiogenic effect is mediated, at least in part, through the inhibition of VEGF-induced endothelial cell migration.[9] By blocking the sGC/cGMP/p38 MAPK pathway, this compound prevents the cellular machinery required for cell movement and the formation of new vascular structures.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Soluble Guanylyl Cyclase (sGC) Activity Assay

This protocol is adapted from studies characterizing the inhibitory effect of this compound on purified sGC.[4][6]

Objective: To determine the IC₅₀ of this compound for the inhibition of basal and NO-stimulated sGC activity.

Materials:

-

Purified sGC from bovine lung

-

This compound

-

GTP, [α-³²P]GTP

-

S-nitroso-glutathione (GSNO) as an NO donor

-

Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, 1 mM EGTA, 5 mM MgCl₂, 1 mM dithiothreitol)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified sGC, and varying concentrations of this compound.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

To measure NO-stimulated activity, add an NO donor such as GSNO to the reaction mixture. For basal activity, omit the NO donor.

-

Initiate the reaction by adding a mixture of GTP and [α-³²P]GTP.

-

Incubate the reaction for a specific time (e.g., 10-15 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Separate the product, [α-³²P]cGMP, from the substrate, [α-³²P]GTP, using thin-layer chromatography (TLC).

-

Quantify the amount of [α-³²P]cGMP formed using a phosphorimager or by scraping the corresponding spots from the TLC plate and measuring radioactivity with a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Caption: Workflow for the sGC activity assay to determine the IC₅₀ of this compound.

Endothelial Cell Migration Assay (Transwell Assay)

This protocol is based on studies investigating the effect of this compound on VEGF-induced endothelial cell migration.[9][10][11]

Objective: To assess the inhibitory effect of this compound on the migration of endothelial cells towards a VEGF gradient.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Transwell inserts (e.g., 8 µm pore size)

-

Cell culture medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

VEGF

-

This compound

-

Calcein AM or DAPI for cell staining

-

Fluorescence microscope

Procedure:

-

Culture HUVECs to 80-90% confluency.

-

Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.

-

Harvest the cells and resuspend them in a serum-free medium.

-

Add cell culture medium containing VEGF to the lower chamber of the Transwell plate.

-

Seed the pre-treated HUVECs into the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a CO₂ incubator for 4-6 hours to allow for cell migration.

-

After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM or DAPI.

-

Count the number of migrated cells in several random fields of view using a fluorescence microscope.

-

Quantify the inhibition of migration by this compound relative to the vehicle control.

In Vivo Rabbit Corneal Angiogenesis Assay

This protocol is a summary of the in vivo model used to evaluate the anti-angiogenic effects of this compound.[9][12][13][14][15]

Objective: To determine the effect of this compound on VEGF-induced neovascularization in the rabbit cornea.

Materials:

-

New Zealand White rabbits

-

VEGF-containing pellets (slow-release)

-

This compound

-

Surgical instruments for creating a corneal micropocket

-

Slit-lamp biomicroscope for observation and imaging

Procedure:

-

Administer this compound to the rabbits, for example, orally in their drinking water (e.g., 1 g/L for 8 days).[12]

-

Anesthetize the rabbits and, under sterile conditions, create a micropocket in the cornea of one eye.

-

Implant a slow-release pellet containing VEGF into the corneal micropocket.

-

Monitor the eyes daily for signs of neovascularization using a slit-lamp biomicroscope.

-

Quantify the extent of angiogenesis at specific time points by measuring the length and area of new blood vessel growth from the limbus towards the pellet.

-

Compare the angiogenic response in rabbits treated with this compound to a control group receiving a vehicle.

Conclusion

This compound is a powerful and specific tool for the in-depth investigation of the sGC signaling pathway. Its irreversible inhibitory action on sGC provides a robust method to probe the physiological and pathological roles of cGMP. The demonstrated impact of this compound on downstream pathways, particularly the p38 MAPK-mediated regulation of angiogenesis, highlights its potential as a lead compound for the development of novel therapeutics for diseases characterized by excessive vascular growth. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted effects of this compound and the broader implications of sGC inhibition.

References

- 1. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deciphering the Mechanism and Impact of NS 2028 on Soluble Guanylyl Cyclase Inhibition [synapse.patsnap.com]

- 6. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The soluble guanylyl cyclase inhibitor this compound reduces vascular endothelial growth factor-induced angiogenesis and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]

- 11. Regulation of VEGF-induced endothelial cell migration by mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. VEGF-induced corneal neovascularisation in a rabbit experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studying Angiogenesis in the Rabbit Corneal Pocket Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Target Validation of NS-2028: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro target validation of NS-2028, a potent and selective inhibitor of soluble guanylate cyclase (sGC). The document outlines the key experimental approaches used to confirm its mechanism of action, presents quantitative data from various assays, and provides detailed experimental protocols for the core methodologies. Visualizations of the relevant signaling pathway and experimental workflows are included to facilitate understanding.

Introduction to this compound and its Target

This compound, chemically known as 4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one, has been identified as a potent inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway. It is a heterodimeric hemeprotein that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, a crucial second messenger, is involved in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. The inhibitory action of this compound is believed to stem from the oxidation of the heme iron within the sGC enzyme, rendering it unresponsive to NO stimulation.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified across a range of in vitro systems, from purified enzymes to cellular and tissue-based assays. The following table summarizes the key quantitative data.

| Assay System | Parameter | Value | Reference(s) |

| Purified sGC from bovine lung (basal) | IC50 | 30 nM | [1][2] |

| Purified sGC from bovine lung (NO-stimulated) | IC50 | 200 nM | [1][2] |

| Homogenates of mouse cerebellum (S-nitrosoglutathione-stimulated) | IC50 | 17 nM | [1][2] |

| Neuronal NO synthase in mouse cerebellum slices (NMDA-stimulated) | IC50 | 20 nM | [1][2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) (SIN-1-stimulated cGMP formation) | IC50 | 30 nM | [1][2] |

| Endothelium-intact porcine coronary arteries (increase in contractile tone) | EC50 | 170 nM |

Signaling Pathway of this compound Action

This compound exerts its effect by directly targeting and inhibiting sGC, a central node in the NO/cGMP signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.

Key Experimental Protocols

This section provides detailed methodologies for the core in vitro assays used to validate the target of this compound.

Purification of Soluble Guanylate Cyclase from Bovine Lung

This protocol outlines the multi-step chromatographic procedure for isolating sGC.

Experimental Workflow:

Methodology:

-

Homogenization: Fresh bovine lungs are homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, yielding a cytosolic supernatant.

-

DEAE-Sepharose Chromatography: The supernatant is loaded onto a DEAE-Sepharose anion-exchange column. The column is washed, and sGC is eluted using a salt gradient (e.g., 0-500 mM NaCl).

-

Q-Sepharose Chromatography: Fractions containing sGC activity are pooled and further purified on a Q-Sepharose anion-exchange column with a refined salt gradient.

-

Ceramic Hydroxyapatite Chromatography: The sGC-containing fractions are applied to a ceramic hydroxyapatite column and eluted with a phosphate gradient.

-

Resource Q Chromatography: Further purification is achieved using a high-resolution Resource Q anion-exchange column.

-

GTP-Agarose Affinity Chromatography: The final purification step involves affinity chromatography on a GTP-agarose column, where sGC binds specifically and is eluted with a GTP-containing buffer.

-

Purity Assessment: The purity of the final sGC preparation is assessed by SDS-PAGE, and its concentration is determined spectrophotometrically.

sGC Enzyme Activity Assay

This assay measures the production of cGMP from GTP by purified sGC in the presence and absence of this compound.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4), MgCl2 (e.g., 3 mM), GTP (e.g., 1 mM), a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) to prevent cGMP degradation, and the purified sGC enzyme.

-

NO Stimulation (for NO-stimulated assay): An NO donor, such as sodium nitroprusside (SNP) or S-nitrosoglutathione (GSNO), is added to the reaction mixture to activate sGC.

-

Incubation with this compound: Various concentrations of this compound are pre-incubated with the enzyme before initiating the reaction.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of GTP and incubated at 37°C for a defined period (e.g., 10 minutes). The reaction is terminated by adding a stop solution (e.g., EDTA or by boiling).

-

cGMP Quantification: The amount of cGMP produced is quantified using a commercially available cGMP enzyme immunoassay (EIA) kit or by radioimmunoassay (RIA).

-

Data Analysis: The IC50 value for this compound is determined by plotting the percentage of sGC inhibition against the logarithm of the this compound concentration.

cGMP Measurement in Cultured Human Umbilical Vein Endothelial Cells (HUVECs)

This cell-based assay assesses the ability of this compound to inhibit cGMP production in a more physiologically relevant system.

Methodology:

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium until confluent.

-

Pre-incubation with this compound: The cells are pre-incubated with various concentrations of this compound in a serum-free medium for a specified time (e.g., 30 minutes).

-

Stimulation of cGMP Production: The cells are then stimulated with an NO donor, such as 3-morpholino-sydnonimine (SIN-1), to induce cGMP production.

-

Cell Lysis: After the stimulation period, the medium is removed, and the cells are lysed with a lysis buffer (e.g., 0.1 M HCl) to release intracellular cGMP.

-

cGMP Quantification: The cGMP concentration in the cell lysate is determined using a cGMP EIA kit.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of SIN-1-induced cGMP formation against the this compound concentration.

Organ Bath Experiments with Porcine Coronary Arteries

This ex vivo assay evaluates the functional effect of this compound on vascular smooth muscle tone.

Methodology:

-

Tissue Preparation: Rings of porcine coronary artery are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2/5% CO2.

-

Equilibration and Pre-constriction: The arterial rings are allowed to equilibrate under a resting tension. They are then pre-constricted with an agent like prostaglandin F2α to induce a stable contractile tone.

-

Cumulative Concentration-Response to this compound: this compound is added to the organ bath in a cumulative manner, and the changes in isometric tension are recorded.

-

Data Analysis: The concentration-dependent increase in contractile tone (due to inhibition of basal NO-mediated relaxation) is measured, and the EC50 value is determined.

Conclusion

The in vitro data robustly support the validation of soluble guanylate cyclase as the primary target of this compound. Its potent and consistent inhibitory activity across purified enzyme, cellular, and tissue-based assays confirms its mechanism of action. The detailed protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and other sGC modulators. The provided visualizations of the signaling pathway and experimental workflows serve as valuable tools for understanding the broader context of this compound's function.

References

Preliminary Studies of NS-2028: A Technical Guide